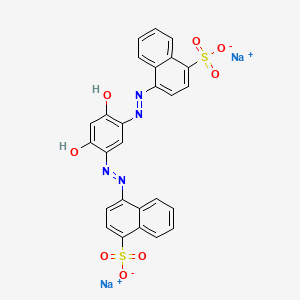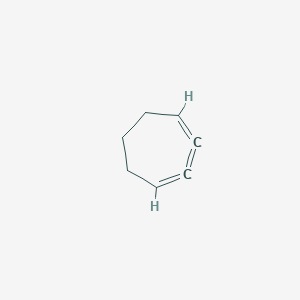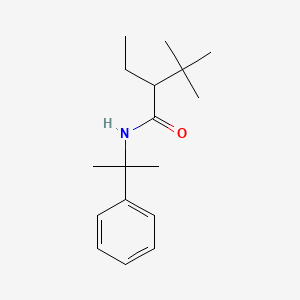
2-Hexanamidoacetohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexanamidoacetohydroxamic acid is a compound belonging to the class of hydroxamic acids, which are characterized by the presence of the functional group RCONR’OH. Hydroxamic acids are known for their metal chelating and hydrogen bonding properties, making them significant in various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexanamidoacetohydroxamic acid typically involves the reaction of hydroxylamine (NH₂OH) with carboxylic acids (RCOOH). The process begins with the formation of an acyl group that replaces one of the nitrogen-bound hydrogens in the hydroxylamine molecule, resulting in the formation of a monohydroxamic acid .
Industrial Production Methods: Industrial production methods for hydroxamic acids often involve the use of organic solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hexanamidoacetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Hexanamidoacetohydroxamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Industry: Utilized in the development of antimicrobial agents, antioxidants, and anti-corrosive agents.
Mechanism of Action
The mechanism of action of 2-Hexanamidoacetohydroxamic acid involves its ability to chelate metal ions and inhibit specific enzymes. The compound binds to the active site of enzymes, preventing their normal function. This inhibition can affect various molecular targets and pathways, including those involved in cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Acetohydroxamic Acid: Similar in structure but lacks the hexanamido group.
Benzohydroxamic Acid: Contains a benzene ring instead of the hexanamido group.
Uniqueness: 2-Hexanamidoacetohydroxamic acid is unique due to its specific structure, which includes a hexanamido group. This structural feature enhances its chelating ability and enzyme inhibition properties, making it more effective in certain applications compared to its similar counterparts .
Properties
CAS No. |
73912-93-3 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
N-[2-(hydroxyamino)-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C8H16N2O3/c1-2-3-4-5-7(11)9-6-8(12)10-13/h13H,2-6H2,1H3,(H,9,11)(H,10,12) |
InChI Key |
XJOZHONNJMYHAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


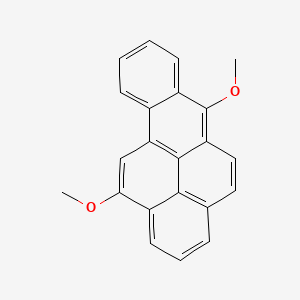
![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)
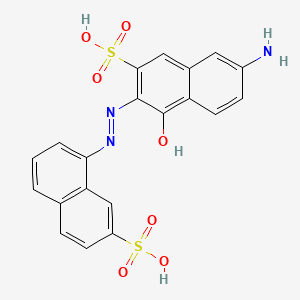
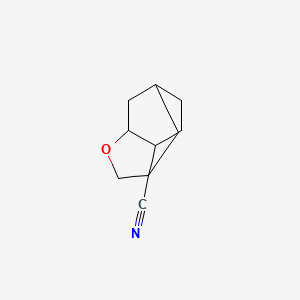
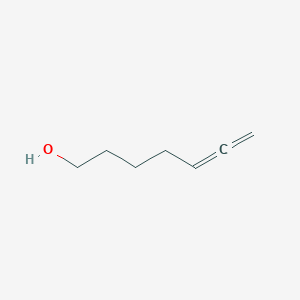


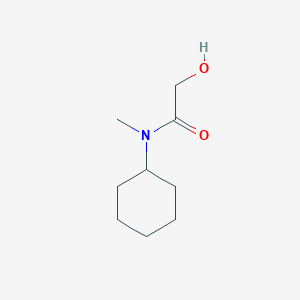

![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
